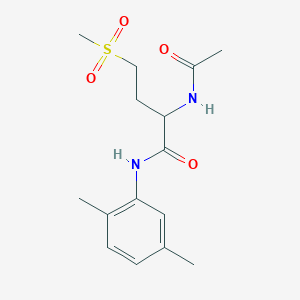

2-acetamido-N-(2,5-dimethylphenyl)-4-methylsulfonylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-acetamido-N-(2,5-dimethylphenyl)-4-methylsulfonylbutanamide is a sulfonamide derivative, which is a class of compounds known for their diverse range of biological activities. Sulfonamides typically contain a sulfonyl group attached to an amine, and they have been extensively studied for their pharmacological properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the use of electron-attracting groups in strategic positions to facilitate reactions. For example, N-substituted benzenesulfonamide derivatives with electron-attracting groups in the para-position can be treated with alkali, such as 10% NaOH, to undergo rearrangement reactions. In one study, N-acetoacetyl-p-methylsulfonylbenzenesulfonamide was rearranged to form p-methylsulfonylphenylacetic acid . This suggests that similar synthetic strategies could be applied to the synthesis of 2-acetamido-N-(2,5-dimethylphenyl)-4-methylsulfonylbutanamide.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be elucidated using various spectroscopic techniques. For instance, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides were characterized by FAB mass spectrometry, IR, and NMR spectroscopy. Variable temperature NMR experiments provided evidence for the formation of intra- and intermolecular hydrogen bonds in solution, and the molecular structure was further confirmed by X-ray crystallography . These techniques are crucial for understanding the molecular structure of 2-acetamido-N-(2,5-dimethylphenyl)-4-methylsulfonylbutanamide.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions. For example, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involved multiple steps, including esterification, treatment with hydrazine hydrate, ring closure reactions, and substitution at the thiol position with electrophiles . These reactions highlight the chemical versatility of sulfonamide derivatives and provide insight into the types of chemical reactions that 2-acetamido-N-(2,5-dimethylphenyl)-4-methylsulfonylbutanamide may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be influenced by their functional groups and molecular structure. For instance, the oxidation of partially substituted 2-acetamido-2-deoxyaldoses with methyl sulfoxide-acetic anhydride resulted in various 2-acetamido-2-deoxyaldonic acid derivatives, demonstrating the reactivity of the acetamido group in oxidation reactions . These properties are important for understanding the behavior of 2-acetamido-N-(2,5-dimethylphenyl)-4-methylsulfonylbutanamide in different environments and could inform its potential applications.

科学的研究の応用

Antibacterial, Antifungal, and Anthelmintic Activity

2-Acetamido-N-(2,5-dimethylphenyl)-4-methylsulfonylbutanamide and its derivatives have been studied for their potential biological activities. A notable study explores the synthesis and biological screening of sulfonyl derivatives, revealing significant antibacterial, antifungal, and anthelmintic activities. These compounds, through molecular docking, show similar binding poses to standard compounds, indicating a good correlation between binding energy and observed in vitro data for active compounds. Additionally, these derivatives have been suggested for latent fingerprint analysis, demonstrating their versatility in forensic science (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).

Synthesis and Protection of Sulfonic Acids

Another research avenue involves the development of new methods for protecting sulfonic acids using the safety-catch principle. This innovative approach facilitates the synthesis of taurine derivatives, showcasing the compound's role in advancing chemical synthesis methodologies. The method developed is adaptable to a multiparallel format, broadening its applicability in the synthesis of sulfonic acid derivatives (Seeberger, Griffin, Hardcastle, & Golding, 2007).

Enhancing Pharmacokinetic Properties

The compound's derivatives have also been investigated to enhance the pharmacokinetic properties of certain drugs. By identifying and modifying the site of metabolism, researchers have succeeded in creating more metabolically stable analogues. This process involves screening for endothelin (ET) binding characteristics and stability in liver microsomes, demonstrating the compound's contribution to the development of drugs with improved pharmacokinetic profiles (Humphreys et al., 2003).

pH Imaging Using Hyperpolarized (13)C MRI

In the field of medical imaging, derivatives of 2-acetamido-N-(2,5-dimethylphenyl)-4-methylsulfonylbutanamide, such as N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES), have been applied to pH imaging using hyperpolarized (13)C MRI. This application allows for rapid, sensitive pH measurements within the physiological range, underscoring the compound's importance in non-invasive diagnostic techniques (Flavell et al., 2015).

特性

IUPAC Name |

2-acetamido-N-(2,5-dimethylphenyl)-4-methylsulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-10-5-6-11(2)14(9-10)17-15(19)13(16-12(3)18)7-8-22(4,20)21/h5-6,9,13H,7-8H2,1-4H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOOORKAAOCBSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(CCS(=O)(=O)C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-acetamido-N-(2,5-dimethylphenyl)-4-methylsulfonylbutanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-((4-Chlorophenyl)sulfonyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2548395.png)

![methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoate](/img/structure/B2548396.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2548397.png)

![N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2548401.png)

![3-(2-chlorobenzyl)-2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2548402.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2548403.png)

![6-methyl-4-oxo-N-(2-pyridylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2548404.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2548405.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide](/img/structure/B2548407.png)

![2-(1-ethyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2548417.png)